2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one
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Overview
Description
2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H5Cl2NO3 It is characterized by the presence of two chlorine atoms and a nitro group attached to a phenyl ring, along with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one typically involves the chlorination of 1-(3-nitrophenyl)ethanone. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,2-Dichloro-1-(3-aminophenyl)ethan-1-one.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino, hydroxyl, or alkoxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one exerts its effects involves interactions with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or interfere with cellular processes, leading to the observed biological activities. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(4-nitrophenyl)ethan-1-one
- 2,2-Dichloro-1-(2-nitrophenyl)ethan-1-one
- 2,2-Dichloro-1-(3-aminophenyl)ethan-1-one
Uniqueness
2,2-Dichloro-1-(3-nitrophenyl)ethan-1-one is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2,2-dichloro-1-(3-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO3/c9-8(10)7(12)5-2-1-3-6(4-5)11(13)14/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFXMYNGSFPNPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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